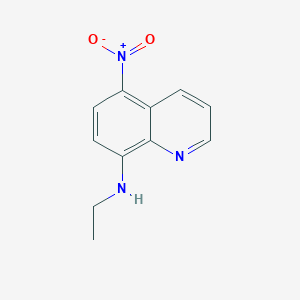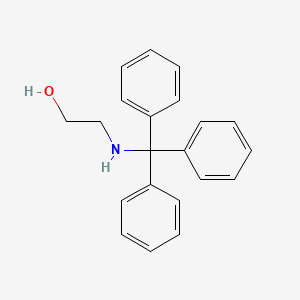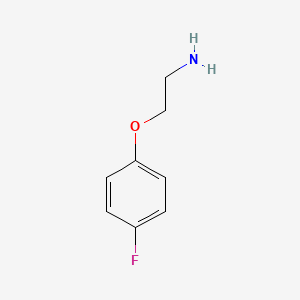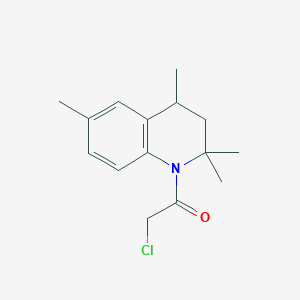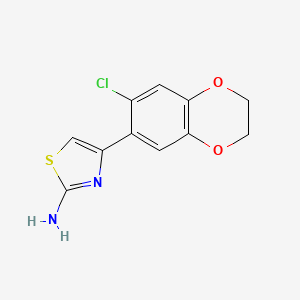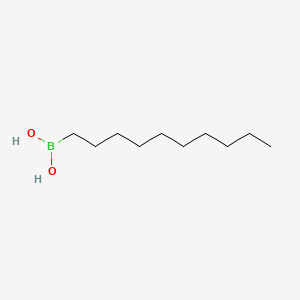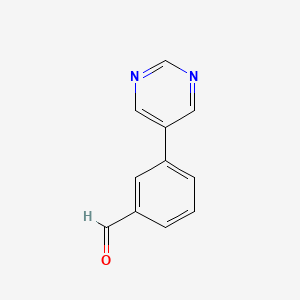![molecular formula C18H16Cl2N2O4 B1351470 Methyl 2-benzamido-3-[(2,4-dichlorophenyl)methoxyimino]propanoate](/img/structure/B1351470.png)
Methyl 2-benzamido-3-[(2,4-dichlorophenyl)methoxyimino]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-benzamido-3-[(2,4-dichlorophenyl)methoxyimino]propanoate: is an organic compound with a complex structure that includes benzoylamino, dichlorobenzyl, and oxime functional groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-benzamido-3-[(2,4-dichlorophenyl)methoxyimino]propanoate typically involves multiple steps:
Formation of the Benzoylamino Group: This can be achieved by reacting benzoyl chloride with an appropriate amine under basic conditions.
Introduction of the Dichlorobenzyl Group: This step involves the reaction of 2,4-dichlorobenzyl chloride with a suitable nucleophile.
Oxime Formation: The oxime group is introduced by reacting the intermediate with hydroxylamine under acidic or basic conditions.
Esterification: The final step involves esterification to form the methyl ester.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of flow microreactor systems for efficient and sustainable synthesis .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoylamino group.
Reduction: Reduction reactions can target the oxime group, converting it to an amine.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Products may include benzoyl derivatives.
Reduction: Products include amines.
Substitution: Products vary depending on the nucleophile used.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a precursor in various chemical reactions.
Biology and Medicine:
- Potential applications in drug development due to its unique structure.
- Investigated for its biological activity and potential therapeutic effects.
Industry:
- Utilized in the development of new materials with specific properties.
- Explored for its potential use in agrochemicals and other industrial applications.
作用機序
The mechanism of action of Methyl 2-benzamido-3-[(2,4-dichlorophenyl)methoxyimino]propanoate involves its interaction with specific molecular targets. The benzoylamino group may interact with enzymes or receptors, while the oxime and dichlorobenzyl groups contribute to its overall activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Methyl 4-[(2,4-dichlorobenzyl)amino]benzoate: Shares the dichlorobenzyl group but differs in the overall structure.
2-[(2,4-dichlorobenzyl)oxy]benzoic acid: Similar in having the dichlorobenzyl group but differs in functional groups and overall structure.
Uniqueness: Methyl 2-benzamido-3-[(2,4-dichlorophenyl)methoxyimino]propanoate is unique due to its combination of benzoylamino, dichlorobenzyl, and oxime groups, which confer distinct chemical and biological properties.
特性
分子式 |
C18H16Cl2N2O4 |
|---|---|
分子量 |
395.2 g/mol |
IUPAC名 |
methyl 2-benzamido-3-[(2,4-dichlorophenyl)methoxyimino]propanoate |
InChI |
InChI=1S/C18H16Cl2N2O4/c1-25-18(24)16(22-17(23)12-5-3-2-4-6-12)10-21-26-11-13-7-8-14(19)9-15(13)20/h2-10,16H,11H2,1H3,(H,22,23) |
InChIキー |
CZJGRBUVNJRWNB-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(C=NOCC1=C(C=C(C=C1)Cl)Cl)NC(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


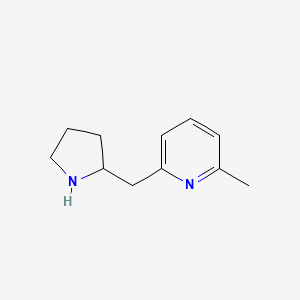
![8,9,10-Trihydroxy-7-hydroxymethyl-2-thioxo-6-oxa-1,3-diaza-spiro[4.5]decan-4-one](/img/structure/B1351397.png)
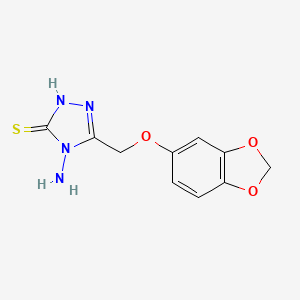
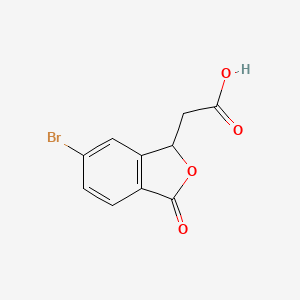
![N-benzoyl-N'-{4-[(E)-2-phenyldiazenyl]phenyl}thiourea](/img/structure/B1351408.png)
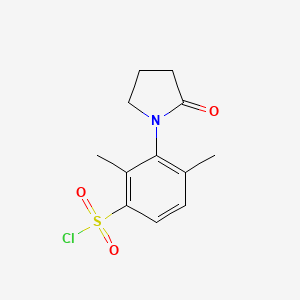
![3,3-Diphenyl-3H-benzo[f]chromene](/img/structure/B1351415.png)
